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Compound of Interest

Compound Name: GDC-9545

Cat. No.: B1574615 Get Quote

Giredestrant: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Giredestrant (GDC-9545) is a potent, orally bioavailable, non-steroidal selective estrogen

receptor degrader (SERD) currently under investigation for the treatment of estrogen receptor-

positive (ER+) breast cancer. This document provides a detailed overview of the chemical

structure, physicochemical and pharmacokinetic properties, mechanism of action, and key

experimental methodologies related to Giredestrant. The information presented is intended to

serve as a comprehensive technical resource for researchers, scientists, and professionals

involved in drug development.

Chemical Structure and Identification
Giredestrant is a complex heterocyclic molecule with multiple fluorine substitutions, which

contribute to its pharmacological properties.
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Identifier Value

IUPAC Name

3-[(1R,3R)-1-[2,6-difluoro-4-[[1-(3-

fluoropropyl)azetidin-3-yl]amino]phenyl]-3-

methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-

yl]-2,2-difluoropropan-1-ol[1]

SMILES

C[C@@H]1CC2=C(--INVALID-LINK--

C3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=

CC=CC=C25[1]

Molecular Formula C27H31F5N4O[1]

Molecular Weight 522.56 g/mol [1]

CAS Number 1953133-47-5[1]

Synonyms GDC-9545, RG6171, RO7197597[1]

Physicochemical and Pharmacokinetic Properties
Giredestrant has been engineered to possess favorable physicochemical and pharmacokinetic

properties, enhancing its potential as an oral therapeutic agent.
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Property Value Source

IC50 (T-47D cells) 0.05 nM [2]

Solubility Soluble in DMSO [3]

Oral Bioavailability 58.7% [4]

Half-life (t1/2) 25.8 - 43.0 hours [5]

Time to Maximum

Concentration (Tmax)
1.75 - 3.13 hours [5]

Maximum Plasma

Concentration (Cmax)
266 ng/mL (at 30 mg dose) [5][6]

Area Under the Curve (AUC)
4,320 ng·hour/mL (at 30 mg

dose)
[5][6]

Metabolism Primarily oxidative [4]

Excretion Predominantly in feces [4]

Mechanism of Action
Giredestrant is a selective estrogen receptor (ER) degrader (SERD). Its mechanism of action

involves a dual effect of antagonizing and degrading the estrogen receptor, which is a key

driver in the proliferation of ER-positive breast cancer cells.

Upon oral administration, Giredestrant binds to the ligand-binding domain of both wild-type and

mutant estrogen receptors. This binding induces a conformational change in the receptor,

which marks it for ubiquitination and subsequent degradation by the proteasome. The depletion

of cellular ER levels effectively abrogates estrogen-dependent signaling pathways, leading to

the inhibition of tumor cell growth.
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Figure 1: Mechanism of action of Giredestrant.
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Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical and clinical

evaluation of Giredestrant.

In Vitro Assays
Objective: To quantify the degradation of ERα protein in breast cancer cells following treatment

with Giredestrant.

Methodology:

Cell Culture: MCF-7 breast cancer cells are cultured in DMEM supplemented with 10% fetal

bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The medium is

then replaced with a medium containing various concentrations of Giredestrant or vehicle

control (DMSO). Cells are incubated for a specified period (e.g., 24 hours).

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA

buffer containing protease and phosphatase inhibitors.

Western Blotting: Protein concentration is determined using a BCA assay. Equal amounts of

protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane

is blocked and then incubated with a primary antibody against ERα, followed by incubation

with an HRP-conjugated secondary antibody. Protein bands are visualized using an

enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using

densitometry software.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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